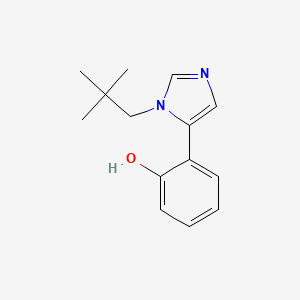
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is a complex organic compound that features a phenolic group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2,2-dimethylpropyl halide, followed by the introduction of the phenolic group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenols and imidazoles.
科学的研究の応用
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenol, 2-(1-methylethyl)-: Similar structure but with a different alkyl group.
Phenol, 2-(1,1-dimethylpropyl)-: Another structurally related compound with different substituents.
Uniqueness
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is unique due to the presence of both a phenolic group and an imidazole ring, which confer distinct chemical and biological properties
特性
CAS番号 |
129760-02-7 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
2-[3-(2,2-dimethylpropyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)9-16-10-15-8-12(16)11-6-4-5-7-13(11)17/h4-8,10,17H,9H2,1-3H3 |
InChIキー |
SIWBVZDPQFVLAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


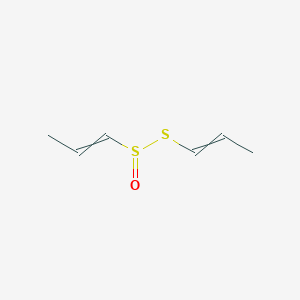
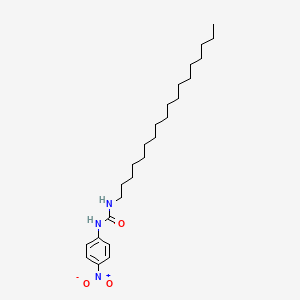
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
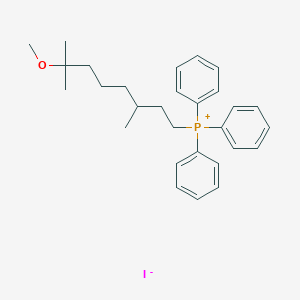
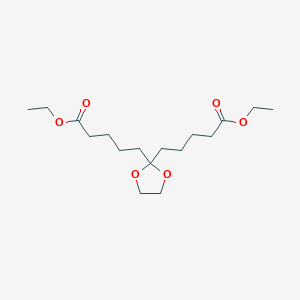
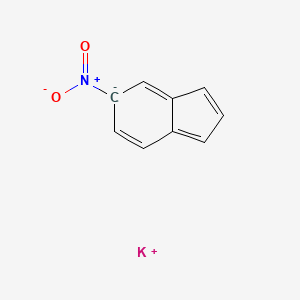
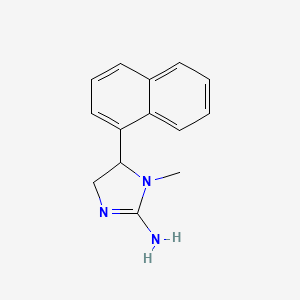
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
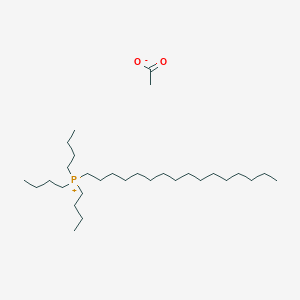
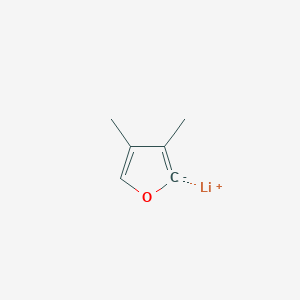


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
